4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene” has been reported. For instance, the synthesis of difluoromethoxylated compounds has been achieved using visible-light photoredox catalysis .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene” can be inferred from its name. It likely contains a benzene ring with difluoromethoxy, fluoro, and nitro substituents at the 4th, 1st, and 2nd positions, respectively .
Scientific Research Applications
Phase Transition Properties in Liquid Crystals
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene and related compounds have been studied for their mesomorphic properties, particularly in the context of liquid crystals. Research by Dabrowski et al. (1995) investigated various substituted phenyl benzoates, including fluoro-substituted derivatives, to understand their phase transition temperatures and enthalpies. These studies are significant for the development of advanced liquid crystal displays and other technologies relying on precise control of mesophase properties (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).
Investigation in Dissociative Electron Attachment Studies
Another area of interest is in dissociative electron attachment (DEA) studies involving halocarbon-derivatives of nitro-benzene, including 4-fluoro-3-nitro-benzo-trifluoride. Wnorowska et al. (2014) conducted experiments to understand the interactions of electrons with these molecules, which is crucial for applications in fields like radiation chemistry and environmental monitoring (Wnorowska, Kočišek, & Matejčík, 2014).
Synthesis and Substitution Research
Research on the synthesis and nucleophilic aromatic substitution of related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been conducted to explore novel chemical pathways. This includes the substitution of the fluorine atom with various nucleophiles, providing insights into the chemical behavior and potential applications of these compounds in organic synthesis and pharmaceuticals (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBWBGHIFTQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263598 | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1-fluoro-2-nitro-benzene | |
CAS RN |
57213-30-6 | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57213-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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